molecular formula C24H23N3O3S2 B2970556 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 888411-74-3

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No. B2970556
CAS RN: 888411-74-3
M. Wt: 465.59
InChI Key: YPBYVRUJRCXOGK-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide or BZML is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and disease treatment.

Scientific Research Applications

Anticancer Activity

  • Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides, including compounds related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, were designed and synthesized, showing moderate to excellent anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).

Synthesis Methodologies

  • Chain-Growth Polycondensation : Research on the synthesis of well-defined aramides, including block copolymers containing aramide, utilized advanced synthesis techniques to achieve compounds with low polydispersity, demonstrating the potential for creating well-defined polymeric materials from similar chemical structures (Yokozawa et al., 2002).

Inhibition of Enzymes or Receptors

  • Carbonic Anhydrase Inhibitors : Novel aromatic sulfonamide inhibitors targeting carbonic anhydrases (CAs) were studied, revealing that compounds structurally related to this compound exhibit nanomolar inhibitory activity against different CA isoenzymes, highlighting their potential as therapeutic agents (Supuran et al., 2013).

Unusual Chemical Properties or Reactions

  • Microwave-Assisted Synthesis : Studies have explored microwave-assisted synthesis techniques for creating novel compounds, including those related to the specified benzamide, showing efficiency and potential in synthesizing complex molecules more rapidly and with higher yields compared to traditional methods (Saeed, 2009).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(16-18-7-5-4-6-8-18)32(29,30)21-12-9-19(10-13-21)24(28)26-20-11-14-22-23(15-20)31-17(2)25-22/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBYVRUJRCXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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